1-Bromoheptan-2-one

Vue d'ensemble

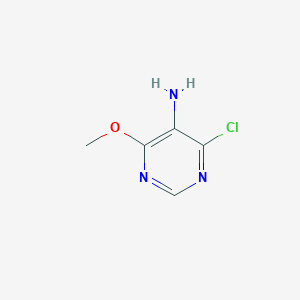

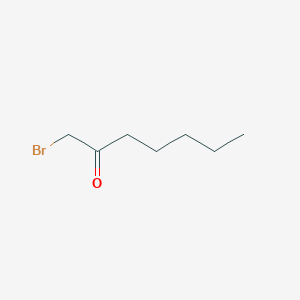

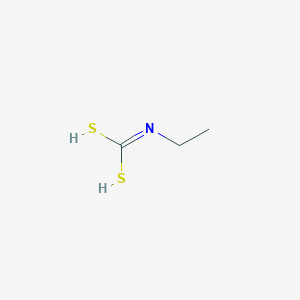

Description

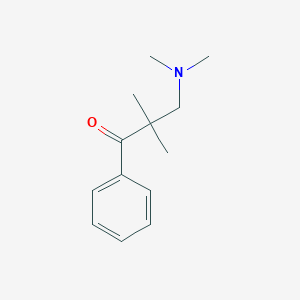

1-Bromoheptan-2-one is a brominated ketone that serves as a building block in organic synthesis. It is characterized by the presence of a bromine atom on the first carbon and a ketone functional group on the second carbon of a heptane chain. The compound is of interest due to its potential applications in the synthesis of various organic molecules and its involvement in different chemical reactions.

Synthesis Analysis

The synthesis of brominated organic compounds like 1-Bromoheptan-2-one often involves the use of reagents that can introduce bromine atoms into organic substrates. For instance, 1-bromo-1-lithioethene is a practical reagent that can undergo clean 1,2-addition with ketones to afford brominated alcohols . Similarly, the synthesis of a 1-bromoalumole demonstrates the potential of brominated intermediates for the functionalization of other compounds . Although these examples do not directly describe the synthesis of 1-Bromoheptan-2-one, they provide insight into the methodologies that could be applied for its preparation.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized by the influence of the bromine atom on the overall geometry and reactivity. For example, the dimeric structure of a 1-bromoalumole in the crystalline state and the specific crystalline structure of 1-bromo-1-lithioethene highlight the impact of bromine on the molecular architecture. These structural features can affect the reactivity and selectivity of the molecules in subsequent chemical reactions.

Chemical Reactions Analysis

1-Bromoheptan-2-one can participate in various chemical reactions due to its functional groups. The reactivity of similar brominated compounds has been explored in different contexts. For example, 1-bromo-3-buten-2-one has been investigated as a building block for organic synthesis, where it can undergo reduction and react with primary amines and activated methylene compounds . Additionally, brominated compounds can be involved in intramolecular reactions, such as the intramolecular Darzens reaction and electrocyclic reactions , leading to the formation of cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromoheptan-2-one would be influenced by the presence of the bromine atom and the ketone group. Bromine is a heavy atom that can impart significant mass and polarizability to the molecule, potentially affecting its boiling point, density, and refractive index. The ketone group is a polar functional group that can engage in hydrogen bonding and other dipole-dipole interactions, influencing the compound's solubility and reactivity. While the provided papers do not directly report the physical and chemical properties of 1-Bromoheptan-2-one, they do offer insights into the behavior of structurally related brominated compounds [1-10].

Applications De Recherche Scientifique

Glutathione Depletion in Hepatocytes : 1-Bromoheptan-2-one has been studied for its effects on intracellular glutathione (GSH) levels in rat hepatocytes. It was found to deplete cellular GSH levels significantly without causing cytotoxicity, making it useful for studying the role of GSH in xenobiotic cytotoxicity (Khan & O'Brien, 1991).

Self-Assembly on Graphite : 1-Bromoheptan-2-one shows unique structural properties when forming self-assembled monolayers on graphite. This includes a distinctive herringbone structure and head-to-head assembly of bromine atoms, which is crucial for understanding surface chemistry and material science applications (Florio et al., 2008).

Density Measurements : The density of 1-Bromoheptan-2-one has been measured over a range of temperatures, providing essential data for thermophysical property research and chemical engineering applications (Bolotnikov et al., 2007).

Monolayer Adsorption Studies : Research has been conducted on the adsorption of 1-Bromoheptan-2-one on graphite, including X-ray diffraction and differential scanning calorimetry studies. This research is important for understanding molecular interactions and adsorption phenomena (Sun et al., 2012).

Viscosity and Thermodynamic Studies : Experimental data on the viscosity of 1-Bromoheptan-2-one have been reported, contributing to a better understanding of its behavior in various temperature conditions. This is vital for applications in fluid dynamics and chemical process design (Ryshkova et al., 2020).

Heat Capacity and Compressibility : Research on the isobaric heat capacity and isothermal compressibility of 1-Bromoheptan-2-one provides insights into its fluctuational properties and volume fluctuations, which are important for material science and thermodynamics studies (Korotkovskii et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

1-bromoheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTWZRNOJCMIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498022 | |

| Record name | 1-Bromoheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromoheptan-2-one | |

CAS RN |

16339-93-8 | |

| Record name | 1-Bromoheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)